REACTION_CXSMILES
|
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[OH-:18].[Na+].[CH2:20]([OH:22])[CH3:21]>>[O:18]1[CH2:11][CH2:1][CH2:6][CH2:5][CH:4]1[S:7][CH2:21][CH2:20][OH:22] |f:0.1,2.3|
|
Name
|
Example 16
|
Quantity
|
78.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 55° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added ether (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the suspension was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to vacuum distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)SCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |